4,4-Diethoxypiperidine;hydrobromide
Description
4,4-Diethoxypiperidine hydrobromide is a piperidine derivative characterized by two ethoxy substituents at the 4th carbon positions and a hydrobromide counterion. Ethoxy groups are electron-donating, influencing solubility and reactivity compared to halide-substituted analogs like 4-bromopiperidine hydrobromide.
Properties
IUPAC Name |
4,4-diethoxypiperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.BrH/c1-3-11-9(12-4-2)5-7-10-8-6-9;/h10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDKHIACGGYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNCC1)OCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxypiperidine;hydrobromide typically involves the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is isolated and purified using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxypiperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4,4-Diethoxypiperidine;hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethoxypiperidine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
4-Bromopiperidine Hydrobromide
Structural Features :
Key Differences :
- The bromine substituent is electron-withdrawing, reducing hydrophobicity compared to ethoxy groups.
- Higher density due to bromine atoms.
4,4′-Bipyridine Hydrobromide Monohydrate
Structural Features :
Behavior Under High Pressure :
Key Differences :
Dabco (1,4-Diazabicyclo[2.2.2]octane) Hydrobromide
Structural Features :
High-Pressure Behavior :
Key Differences :
- Bulky geometry limits solvation flexibility compared to linear 4,4′-bipyridine derivatives.
Data Tables
Table 1: Physical Properties Comparison
Table 2: High-Pressure Reactivity
Key Findings
Substituent Effects :
- Ethoxy groups in 4,4-Diethoxypiperidine HBr likely enhance hydrophobicity and steric hindrance compared to bromine or unsubstituted analogs.
- Bromine substituents (e.g., 4-Bromopiperidine HBr) increase molecular weight and density but reduce solubility in polar solvents .
Solvation and Polymorphism :
Biological Activity
4,4-Diethoxypiperidine;hydrobromide is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine and its derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring with two ethoxy groups at the 4-position. The presence of these substituents significantly influences its biological activity and interaction with various biological targets.
Antioxidant and Anti-inflammatory Properties
Research indicates that piperidine derivatives, including this compound, exhibit notable antioxidant and anti-inflammatory activities. Studies have shown that compounds with similar structures can scavenge free radicals effectively and inhibit inflammatory pathways. For example, a related study demonstrated that piperidine derivatives possess good radical scavenging activity with IC50 values indicating their potency as antioxidants .
Anticancer Activity
Piperidine derivatives have been investigated for their anticancer properties. The structure-activity relationship (SAR) of these compounds suggests that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines. In particular, compounds that incorporate specific functional groups have shown improved efficacy in inducing apoptosis in tumor cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD | Induction of apoptosis |
| Related Piperidine Derivative | A549 (lung) | TBD | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of piperidine derivatives has also been explored. For instance, certain compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . This inhibition is crucial for enhancing cholinergic transmission in the brain.
Study 1: Antioxidant Activity Evaluation
In a study assessing the antioxidant capacity of various piperidine derivatives, this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an effective antioxidant agent.
Study 2: Anticancer Efficacy
A comparative analysis of several piperidine derivatives revealed that this compound exhibited superior cytotoxicity against specific cancer cell lines compared to other structurally related compounds. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest favorable pharmacokinetic properties with low toxicity profiles in vital organs based on ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
